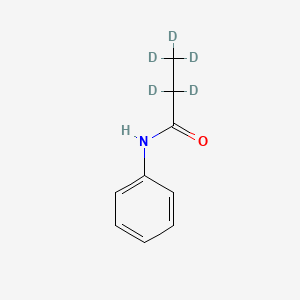

N-Phenylpropanamide-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

154.22 g/mol |

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-phenylpropanamide |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3,2D2 |

InChI Key |

ZTHRQJQJODGZHV-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for N Phenylpropanamide D5

Precursor Chemistry and Reaction Pathways for N-Phenylpropanamide Synthesis

The foundational synthesis of the N-Phenylpropanamide scaffold can be achieved through several established chemical routes, primarily involving the formation of an amide bond between a phenylamine precursor and a three-carbon acyl group. The choice of precursors and the reaction pathway can be tailored based on factors such as yield, purity requirements, and the availability of starting materials.

A prevalent and efficient method for synthesizing N-Phenylpropanamide is the acylation of aniline (B41778) with an activated derivative of propanoic acid. This reaction is typically carried out by reacting aniline with either propionyl chloride or propanoic anhydride (B1165640).

Using Propionyl Chloride: The reaction of aniline with propionyl chloride is a straightforward and rapid method for forming the amide bond. Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted aniline, rendering it non-nucleophilic.

Using Propanoic Anhydride: Propanoic anhydride serves as another effective acylating agent for aniline. The reaction mechanism is similar to that of propionyl chloride, with aniline attacking one of the carbonyl carbons of the anhydride. This process generates propanoic acid as a byproduct. While generally less reactive than acid chlorides, anhydrides offer the advantage of not producing corrosive hydrogen chloride gas.

Alternatively, N-Phenylpropanamide can be synthesized directly from propanoic acid and aniline through the use of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and minimize side reactions. This method is particularly useful when working with more complex or sensitive substrates.

| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Conditions | Byproduct |

| Aniline | Propionyl Chloride | Acylation | Base (e.g., pyridine) | Hydrochloric Acid |

| Aniline | Propanoic Anhydride | Acylation | Heat or Catalyst | Propanoic Acid |

| Aniline | Propanoic Acid | Amide Coupling | Coupling Agent (e.g., DCC, EDC) | Dicyclohexylurea (for DCC) |

Deuteration Techniques for Specific Isotopic Enrichment (d5 Incorporation)

The introduction of five deuterium (B1214612) atoms onto the phenyl ring of N-Phenylpropanamide requires specialized isotopic labeling techniques. This is typically achieved post-synthesis of the fundamental N-Phenylpropanamide structure, through hydrogen-deuterium (H/D) exchange reactions under specific catalytic conditions.

Catalytic Deuteration Approaches

Catalytic deuteration is a powerful method for introducing deuterium into aromatic systems. This process generally involves a heterogeneous catalyst and a deuterium source. For the specific d5 labeling of the phenyl group in N-Phenylpropanamide, platinum-based catalysts have shown considerable efficacy.

One effective system utilizes Platinum on carbon (Pt/C) as the catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. The reaction is often facilitated by the presence of a small amount of hydrogen gas (H₂), which helps to activate the catalyst surface. Under these conditions, the aromatic C-H bonds on the phenyl ring undergo exchange with deuterium from the D₂O. The reaction temperature is a critical parameter and is typically elevated to achieve high levels of deuterium incorporation.

Rhodium catalysts, such as rhodium trichloride (B1173362) (RhCl₃), can also be employed for the deuteration of aromatic rings. These reactions are often carried out in a deuterated solvent, which also serves as the deuterium source.

Deuterium Exchange Reactions and Conditions

Acid-catalyzed H/D exchange provides a viable route for the deuteration of the phenyl ring in N-Phenylpropanamide. The amide group (-NHCO-) is an ortho-, para-directing group, which activates these positions on the aromatic ring towards electrophilic substitution.

The use of a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate the exchange of aromatic protons. In this scenario, CF₃COOD serves as both the catalyst and the deuterium source. The reaction proceeds through an electrophilic aromatic substitution mechanism where a deuteron (B1233211) (D⁺) acts as the electrophile, replacing the hydrogen atoms on the activated positions of the phenyl ring. Heating the reaction mixture is typically necessary to drive the exchange to completion and achieve high levels of deuterium incorporation. nih.gov

For a compound like N-phenylacetamide, which is structurally similar to N-phenylpropanamide, treatment with deuterated Raney nickel in refluxing deuteroethanol has been shown to result in hydrogen-deuterium exchange on the aromatic ring. sci-hub.se This suggests that similar conditions could be applied to N-phenylpropanamide to achieve the desired d5-labeling.

| Deuteration Method | Catalyst/Reagent | Deuterium Source | Typical Conditions |

| Catalytic H/D Exchange | Platinum on Carbon (Pt/C) | Deuterium Oxide (D₂O) | Elevated temperature, H₂ atmosphere |

| Acid-Catalyzed H/D Exchange | Deuterated Trifluoroacetic Acid | Deuterated Trifluoroacetic Acid | Elevated temperature |

| Catalytic H/D Exchange | Raney Nickel | Deuterated Ethanol (B145695) | Reflux |

Purification Strategies for High Purity N-Phenylpropanamide-d5

Achieving high purity for this compound is crucial for its application as an internal standard or in metabolic studies. The purification process aims to remove any unreacted starting materials, non-deuterated or partially deuterated species, and any byproducts from the synthesis and deuteration steps. A combination of chromatographic and recrystallization techniques is typically employed.

High-performance liquid chromatography (HPLC) is a primary tool for the purification of isotopically labeled compounds. sci-hub.se For this compound, a reverse-phase HPLC method can be utilized. hmdb.ca This involves a stationary phase, such as a C18 column, and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like formic acid to improve peak shape. hmdb.ca The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. Fractions containing the pure deuterated product are collected.

Recrystallization is another effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For compounds similar to N-phenylpropanamide, such as acetanilide, solvent systems like ethanol and water mixtures or petroleum ether have been used. cymitquimica.com The crude this compound is dissolved in a minimal amount of the hot solvent, and upon slow cooling, pure crystals of the deuterated compound will form and can be isolated by filtration.

Spectroscopic and Chromatographic Characterization of this compound Purity and Isotopic Enrichment

To confirm the successful synthesis and purification of this compound, a thorough characterization using spectroscopic and chromatographic techniques is essential. These methods verify the chemical structure, assess the purity, and determine the extent and location of deuterium incorporation.

Chromatographic purity is typically assessed using HPLC, often with UV detection. The retention time of the synthesized this compound should match that of a non-deuterated reference standard under the same analytical conditions. The peak area percentage from the chromatogram provides a quantitative measure of the compound's purity.

Mass spectrometry (MS) is used to confirm the molecular weight of this compound. The molecular weight of the non-deuterated compound is approximately 149.19 g/mol . rsc.org With the replacement of five hydrogen atoms (atomic mass ~1.008 amu) with five deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 154.22 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the incorporation of deuterium and its specific location within the molecule.

Mass Spectrometry for Molecular Weight and Isotopic Purity Confirmation

Mass spectrometry (MS) is the definitive technique for verifying the molecular weight and assessing the isotopic enrichment of this compound. almacgroup.comnih.gov The integration of deuterium atoms into the propanamide moiety of the molecule results in a predictable mass shift compared to the unlabeled compound.

Molecular Weight Confirmation: The nominal molecular weight of unlabeled N-Phenylpropanamide (C9H11NO) is approximately 149.19 g/mol . With the substitution of five hydrogen atoms with deuterium on the propyl chain, the molecular weight of this compound (C9H6D5NO) increases to approximately 154.22 g/mol . pharmaffiliates.comlgcstandards.com High-resolution mass spectrometry (HRMS) can provide an even more precise exact mass, confirming the elemental composition. nih.govfda.gov

Isotopic Purity Assessment: Isotopic purity is a critical parameter for a deuterated internal standard, as the presence of unlabeled or partially labeled species can interfere with the quantification of the target analyte. tandfonline.comsigmaaldrich.com Mass spectrometry is used to determine the distribution of isotopic species (isotopologues) in the this compound material. almacgroup.comresearchgate.net

Below is a table representing typical mass spectrometry data for confirming the identity and purity of this compound.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₉D₅H₆NO | Defines the elemental composition with deuterium labeling. cymitquimica.com |

| Molecular Weight | 154.221 | Confirms the incorporation of five deuterium atoms. cymitquimica.comlgcstandards.com |

| Exact Mass | 154.115 | Provides high-accuracy mass for confident identification via HRMS. lgcstandards.com |

| [M+H]⁺ Ion | m/z 155.123 | The expected protonated molecular ion in positive mode ESI-MS. |

| Isotopic Purity | >98% | Ensures minimal interference from unlabeled analyte. tandfonline.com |

This is an interactive data table. You can sort and filter the data.

Chromatographic Purity Assessment (e.g., GC, LC)

Chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), are employed to assess the chemical purity of this compound, separating it from any non-isotopic impurities. scispace.comresearchgate.net

Gas Chromatography (GC): For GC analysis, this compound must be sufficiently volatile and thermally stable. researchgate.net The use of a suitable column, such as a non-polar or medium-polarity capillary column (e.g., Rtx-5), allows for the separation of the compound from potential synthesis byproducts or degradation products. nih.gov The purity is determined by the relative area of the main peak in the chromatogram. A high-purity standard will show a single, sharp, and symmetrical peak.

Liquid Chromatography (LC): Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for purity assessment. scispace.comnih.gov Reversed-phase LC is commonly used, where this compound is separated on a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid. nih.govmassbank.eu The chromatographic purity is assessed by integrating the peak area of the analyte and any impurities detected. almacgroup.com

A key consideration in the chromatographic analysis of deuterated standards is the potential for a slight difference in retention time compared to the non-deuterated analog, known as the "isotopic effect." scispace.com While deuterated standards are expected to co-elute with the analyte, this is not always the case and should be verified during method development. scispace.comresearchgate.net

The following table summarizes typical chromatographic conditions for the purity assessment of this compound.

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Column | Capillary column (e.g., Rtx-5 amine) | Reversed-phase (e.g., C18) |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Acetonitrile/Water with formic acid |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Mass Spectrometer (MS), UV Detector |

| Purity Specification | Typically >98% | Typically >98% |

This is an interactive data table. You can sort and filter the data.

Derivatization Reactions for Enhanced Analytical Detection and Specific Applications of this compound

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are more suitable for a given analytical method. researchgate.netlibretexts.org This can enhance volatility for GC analysis, improve chromatographic properties, or increase the sensitivity of detection. researchgate.netgcms.cz While this compound is often used directly as an internal standard, derivatization of its non-labeled counterpart (and by extension, the deuterated form) can be employed in specific analytical scenarios.

The amide functional group in N-Phenylpropanamide is relatively stable. However, derivatization strategies often target active hydrogens on other functional groups that might be present on related metabolites or in complex matrices. For amides themselves, derivatization is less common but can be achieved under certain conditions.

Types of Derivatization Reactions:

Acylation: This involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can react with the N-H bond of the amide under specific conditions, although this is more common for primary and secondary amines. libretexts.orgfaa.gov Such derivatization introduces fluorinated groups, which can significantly enhance detection by electron capture detectors (ECD) in GC. faa.gov

Alkylation: This reaction adds an alkyl group to a functional group. gcms.cz While more common for acidic protons like those in carboxylic acids and phenols, certain strong alkylating agents could potentially react with the amide nitrogen. researchgate.net

Silylation: This is a very common derivatization technique for GC, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to increase the volatility and thermal stability of compounds with -OH, -NH, and -COOH groups. faa.govnih.gov The amide proton of N-Phenylpropanamide could potentially be silylated, making it more amenable to GC analysis. sigmaaldrich.com

The primary application for derivatizing N-Phenylpropanamide would be to improve its detectability in trace-level analysis, particularly in complex samples where the underivatized compound might suffer from poor chromatographic performance or low ionization efficiency in MS. ojp.govnih.gov For example, converting the amide to a derivative with a permanently charged or highly ionizable group could enhance its response in electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.netnih.gov

The table below outlines potential derivatization strategies and their benefits.

| Derivatization Type | Reagent Example | Potential Benefit | Analytical Technique |

| Acylation | Trifluoroacetic anhydride (TFAA) | Enhanced ECD response, improved volatility | GC-ECD |

| Silylation | BSTFA | Increased volatility, improved peak shape | GC-MS |

| Charge-Tagging | Pyridinium-based reagents | Enhanced ESI-MS sensitivity | LC-MS |

This is an interactive data table. You can sort and filter the data.

Advanced Analytical Techniques for the Detection and Quantification of N Phenylpropanamide D5

Chromatographic Separation Sciences Applied to N-Phenylpropanamide-d5 Analysis

Chromatographic techniques are essential for the separation of this compound from complex matrices prior to its detection and quantification. The choice of technique depends on the analyte's properties and the sample's complexity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, method development involves optimizing several parameters to achieve efficient separation and sensitive detection.

A typical GC-MS method for this compound would involve a heated injection port to vaporize the sample, a capillary column for separation, and a mass spectrometer for detection. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the carrier gas (mobile phase).

Key GC-MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition | Purpose |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Column | Phenyl-methyl polysiloxane (e.g., HP-5MS) | Provides good separation for aromatic amides. |

| Oven Temperature Program | Initial temp. 100°C, ramp to 280°C at 10°C/min | Optimizes separation of this compound from other components. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for identification. |

| MS Detector | Quadrupole or Ion Trap | Scans a range of mass-to-charge ratios to detect ions. |

The development of a robust GC-MS method is crucial for ensuring accuracy and reliability in the quantification of this compound. nih.govmdpi.comnih.gov Validation of the method would include assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.govimpactfactor.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. mdpi.comnih.gov The development of an LC-MS/MS method for this compound involves optimizing both the chromatographic separation and the mass spectrometric detection. qub.ac.uknih.gov

The liquid chromatography step separates this compound from the sample matrix. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte is ionized, fragmented, and detected.

Typical LC-MS/MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 reversed-phase | Retains and separates this compound based on its hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elutes the analyte from the column and facilitates ionization. |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Efficiently ionizes the analyte for MS detection. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

The use of deuterated internal standards like this compound is common in LC-MS/MS to correct for matrix effects and variations in instrument response, leading to more accurate quantification. ojp.gov

Supercritical Fluid Chromatography (SFC) Applications for this compound

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is considered a "green" alternative to normal and reversed-phase liquid chromatography due to the reduced use of organic solvents. twistingmemoirs.comchromatographyonline.com

For a compound like this compound, SFC can offer several advantages, including faster analysis times and unique selectivity. The properties of the supercritical fluid mobile phase can be tuned by changing the pressure and temperature, as well as by adding small amounts of organic modifiers. americanpharmaceuticalreview.comafmps.be

While specific applications of SFC for this compound are not widely documented, its utility in pharmaceutical analysis for separating structurally similar compounds suggests it would be a viable and efficient technique. nih.gov SFC coupled with mass spectrometry (SFC-MS) would provide a powerful tool for the rapid and sensitive analysis of this compound.

Mass Spectrometry Applications in this compound Research

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, structure, and quantity.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of this compound

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. nih.gov It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound serves as an internal standard.

The principle of IDMS relies on the assumption that the labeled and unlabeled analytes behave identically during sample preparation, chromatography, and ionization. nih.gov By measuring the ratio of the mass spectrometric signals of the analyte and the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy.

The use of this compound as an internal standard for the quantification of its non-deuterated counterpart, N-Phenylpropanamide, is a classic application of IDMS. This approach is particularly valuable in complex matrices where matrix effects can interfere with quantification.

Fragmentation Pathways and Structural Elucidation of this compound and Related Compounds

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions, which provides valuable information for structural elucidation. researchgate.netnih.gov In the context of related compounds like fentanyl, N-phenylpropanamide is observed as a characteristic neutral loss during fragmentation. ojp.gov

The fragmentation of the protonated molecule of this compound would be expected to follow similar pathways to the unlabeled compound, but with a mass shift corresponding to the five deuterium (B1214612) atoms. By analyzing the masses of the fragment ions, the structure of the molecule can be confirmed.

Predicted Fragmentation of this compound:

The fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the phenyl ring. The presence of the deuterium atoms on the propyl chain would result in fragment ions with a higher mass-to-charge ratio compared to the unlabeled compound, aiding in the confirmation of its structure.

Mechanistic Studies on the Biotransformation of N Phenylpropanamide D5 in Vitro and Non Human in Vivo Models

Enzymatic Pathways Involved in N-Phenylpropanamide-d5 Metabolism (e.g., Hydrolysis, Oxidation, Conjugation)

The metabolism of this compound is anticipated to proceed through several key enzymatic pathways, primarily involving Phase I and Phase II reactions. While specific studies on the deuterated compound are limited, the metabolic fate can be inferred from studies on structurally similar aromatic amides.

Hydrolysis: The amide bond in this compound is susceptible to enzymatic hydrolysis, a common metabolic pathway for amide-containing compounds. This reaction is catalyzed by amidases, such as carboxylesterases, which are abundant in the liver and other tissues. The hydrolysis of the amide linkage would cleave the molecule into deuterated aniline (B41778) (aniline-d5) and propionic acid. This pathway is a crucial detoxification step, as the resulting smaller, more polar molecules are more readily excreted. The hydrolysis of amides can, however, sometimes lead to the formation of toxic aromatic amines, a concern in pharmaceutical development. researchgate.net

Oxidation: Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells, represents a major Phase I biotransformation pathway. nih.govnih.govflinders.edu.auresearchgate.net For this compound, oxidation can occur at several positions:

Aromatic Hydroxylation: The deuterium-labeled phenyl ring can undergo hydroxylation, typically at the para-position, to form phenolic metabolites. This reaction is a hallmark of CYP-mediated metabolism of aromatic compounds.

Aliphatic Hydroxylation: The propanamide side chain can also be a target for hydroxylation, leading to the formation of hydroxylated derivatives.

N-dealkylation: While less common for secondary amides compared to amines, N-dealkylation is a possible metabolic route. washington.edu

Conjugation: The primary metabolites formed through hydrolysis and oxidation, which now possess functional groups like hydroxyl or amino groups, can undergo Phase II conjugation reactions. uomustansiriyah.edu.iq These reactions involve the addition of endogenous polar molecules, further increasing water solubility and facilitating elimination. Common conjugation reactions include:

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated metabolites.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to phenolic metabolites.

Acetylation: The aniline-d5 metabolite resulting from hydrolysis can be acetylated by N-acetyltransferases (NATs).

Identification and Structural Characterization of this compound Metabolites

Based on the established metabolic pathways for aromatic amides, the following metabolites of this compound are predicted to be formed in in vitro and non-human in vivo models. The deuterium (B1214612) label on the phenyl ring would be retained in the corresponding metabolites.

| Metabolite | Predicted Structure | Metabolic Pathway |

| Aniline-d5 | C₆D₅NH₂ | Hydrolysis |

| Propionic acid | CH₃CH₂COOH | Hydrolysis |

| 4-Hydroxy-N-phenylpropanamide-d5 | HOC₆D₄NHC(O)CH₂CH₃ | Aromatic Hydroxylation |

| N-(hydroxyphenyl)propanamide-d5 glucuronide | C₉H₁₀D₅NO₂-C₆H₈O₆ | Glucuronidation |

| N-(hydroxyphenyl)propanamide-d5 sulfate | C₉H₁₀D₅NO₂-SO₃ | Sulfation |

The identification and structural characterization of these metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation of metabolites from the parent compound and provide detailed information about their molecular weight and structure.

Kinetic and Mechanistic Aspects of this compound Metabolic Processes in Model Systems

The kinetics of this compound metabolism can be investigated using in vitro systems such as liver microsomes, S9 fractions, and hepatocytes. researchgate.netresearchgate.net These systems contain the necessary enzymes to carry out the biotransformation reactions.

Enzyme Kinetics: The rate of metabolism can be described by Michaelis-Menten kinetics, which relates the reaction velocity to the substrate concentration. Key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), can be determined experimentally. These parameters provide insights into the affinity of the metabolizing enzymes for the substrate and the maximum rate at which the compound can be metabolized. For instance, a low Kₘ value indicates a high affinity of the enzyme for the substrate.

Kinetic Isotope Effect: The presence of deuterium atoms on the phenyl ring of this compound can lead to a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions such as aromatic hydroxylation. Consequently, the rate of metabolism of the deuterated compound may be slower than that of its non-deuterated counterpart. This effect can be a useful tool in mechanistic studies to identify the rate-determining steps in metabolic pathways.

In vitro studies using human liver microsomes are a common approach to assess metabolic stability and reaction kinetics. nih.govflinders.edu.au Such studies incubate the compound with microsomes and a cofactor like NADPH for cytochrome P450-mediated reactions, and the disappearance of the parent compound and the formation of metabolites are monitored over time.

Pharmacokinetic Investigations of N Phenylpropanamide D5 in Pre Clinical Models Non Human Focus

Pharmacokinetic Modeling and Simulation for N-Phenylpropanamide-d5 (e.g., PBPK Modeling in Non-Human Context)

Further investigation into the pharmacokinetics of the non-deuterated parent compound, N-Phenylpropanamide, may yield relevant data, but information specifically pertaining to the d5 isotopologue is not present in the public domain.

Applications of N Phenylpropanamide D5 As a Mechanistic Probe and Analytical Standard

Role of N-Phenylpropanamide-d5 as an Internal Standard in Quantitative Bioanalysis and Environmental Monitoring

In quantitative bioanalysis and environmental monitoring, precision and accuracy are paramount. clearsynth.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based quantification methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netscispace.com The primary role of an internal standard is to correct for the variability inherent in sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. clearsynth.comtexilajournal.com

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, N-Phenylpropanamide, as well as structurally related compounds. Since its physical and chemical properties are nearly identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation patterns in the mass spectrometer. researchgate.net This allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if sample loss or matrix effects occur. texilajournal.com The use of deuterated standards like this compound is particularly advantageous in complex matrices such as whole blood, plasma, and urine, where significant ion suppression or enhancement can be a major source of error. texilajournal.com

Table 1: Illustrative Example of Calibration Curve Data for the Quantification of a Fentanyl Analog using this compound as an Internal Standard

| Analyte Concentration (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.5 | 15,234 | 305,123 | 0.050 |

| 1.0 | 31,056 | 306,543 | 0.101 |

| 5.0 | 155,876 | 304,987 | 0.511 |

| 10.0 | 309,123 | 305,678 | 1.011 |

This table is for illustrative purposes and does not represent actual experimental data.

Isotopic Tracing Studies Utilizing this compound in Biochemical Pathways

Isotope tracing is a powerful technique used to track the metabolic fate of molecules within biological systems. nih.govnih.gov By introducing a stable isotope-labeled compound into a cell culture or organism, researchers can follow the labeled atoms as they are incorporated into various metabolites. nih.govfrontiersin.org This provides valuable insights into metabolic pathways, flux rates, and the biosynthesis of endogenous compounds. nih.govnih.gov

While specific studies utilizing this compound for isotopic tracing in biochemical pathways are not widely documented, its structure lends itself to such applications in principle. For instance, if N-Phenylpropanamide were a substrate or precursor in a particular metabolic pathway, introducing this compound would allow for the identification and quantification of its downstream metabolites using mass spectrometry. The mass shift of five daltons would serve as a distinct signature to differentiate the metabolites derived from the labeled precursor from the endogenous, unlabeled pool. nih.gov This approach is crucial for understanding both normal physiological processes and the metabolic perturbations that occur in disease states. nih.govacs.org

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling with this compound

Deuterium labeling is a classic and highly effective tool for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net By strategically placing deuterium atoms on a reacting molecule, chemists can infer which bonds are broken and formed during the course of a reaction. If a carbon-deuterium bond is broken in the rate-determining step of a reaction, a primary kinetic isotope effect is often observed, which is a change in the reaction rate compared to the non-deuterated counterpart. wikipedia.org

This compound, with its deuterium-labeled propanamide chain, could be used to investigate reactions involving this part of the molecule. For example, in a reaction where a C-H bond on the ethyl group is cleaved, the use of this compound would be expected to slow down the reaction rate. The magnitude of this rate change can provide information about the transition state of the reaction. Furthermore, by analyzing the deuterium content of the products and any byproducts, it is possible to trace the path of the deuterium atoms and gain a more complete picture of the reaction mechanism. researchgate.net

Kinetic Isotope Effects (KIE) in this compound Mediated Reactions

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a powerful tool for studying reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. wikipedia.orgnih.gov The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond are typically slower than those involving the cleavage of a C-H bond. wikipedia.orgyoutube.com

The magnitude of the KIE (kH/kD) can provide detailed information about the transition state of the reaction. A large primary KIE (typically >2) is strong evidence that the C-H bond is being broken in the rate-limiting step. nih.gov In the context of this compound, a KIE study could be designed to investigate enzymatic or chemical reactions involving the propanamide side chain. For example, if a cytochrome P450 enzyme were to metabolize N-Phenylpropanamide by hydroxylating the ethyl group, a significant KIE would be expected when using this compound. nih.gov

Table 2: Hypothetical Kinetic Isotope Effect Data for an Enzymatic Oxidation of N-Phenylpropanamide

| Substrate | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| N-Phenylpropanamide (H) | 0.150 | 5.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Use of this compound as a Reference Material in Analytical Chemistry and Forensics

In analytical chemistry and forensic science, reference materials are crucial for ensuring the accuracy and reliability of analytical measurements. nist.govunodc.org N-Phenylpropanamide has been identified as a degradation product and a potential biomarker of smoked fentanyl. pharmaffiliates.comcymitquimica.com Therefore, this compound serves as an essential reference material for the development and validation of analytical methods aimed at detecting and quantifying fentanyl use. pharmaffiliates.comcymitquimica.com

Forensic laboratories require sensitive and specific methods to identify fentanyl and its analogues in complex biological matrices and seized drug samples. europeanreview.orgsciex.com The use of this compound as an internal standard in these methods ensures accurate quantification, which is critical for both clinical and postmortem toxicology casework. nih.govsciex.com Furthermore, as a certified reference material, this compound can be used for instrument calibration, quality control, and proficiency testing, thereby ensuring that analytical results are accurate and legally defensible. cfsre.org The availability of well-characterized reference materials like this compound is essential for combating the opioid crisis by providing law enforcement and public health officials with reliable data. nist.govcfsre.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Phenylpropanamide |

| Fentanyl |

Molecular and Cellular Interactions of N Phenylpropanamide D5 Mechanistic Toxicology, Non Clinical

In Vitro Assessment of N-Phenylpropanamide-d5 Cytotoxicity and Cell Viability in Model Systems

There is no publicly available research detailing the cytotoxic effects or the impact on cell viability of this compound in any model cell systems. Standard assays that are typically used to assess these endpoints, such as MTT, MTS, or neutral red uptake assays, have not been reported for this specific compound. Consequently, crucial metrics like the half-maximal inhibitory concentration (IC50) in various cell lines are unknown.

Receptor Binding and Enzyme Inhibition Studies with this compound

Scientific literature lacks specific data on the receptor binding profile and enzyme inhibition potential of this compound. While related, non-deuterated structures such as N-phenylpiperazine benzamides have been evaluated for their affinity to dopamine and serotonin receptors, no such studies have been published for this compound. Similarly, there are no reports of its inhibitory activity against common enzyme targets.

Genotoxic Potential and DNA Adduct Formation Studies of this compound (In Vitro)

No in vitro studies on the genotoxic potential of this compound have been identified in the public scientific literature. Standard genotoxicity assays, including the Ames test for mutagenicity or chromosomal aberration tests in mammalian cells, have not been reported for this compound. Furthermore, there is no available information regarding the formation of DNA adducts upon exposure to this compound. Research on related aromatic amines has shown the potential for DNA adduct formation, but this cannot be extrapolated to this compound without specific experimental evidence.

Oxidative Stress Induction and Antioxidant Response in this compound Exposures (In Vitro)

The capacity of this compound to induce oxidative stress or elicit an antioxidant response in vitro has not been documented. Key indicators of oxidative stress, such as the generation of reactive oxygen species (ROS) or the depletion of cellular antioxidants like glutathione, have not been measured in any cell-based models exposed to this compound.

Interactions of this compound with Biological Macromolecules (e.g., Proteins, Lipids)

There is a lack of specific research on the interactions between this compound and biological macromolecules. While the general principles of how small molecules interact with proteins and lipids are well-established, no studies have specifically characterized the binding or partitioning of this compound with these cellular components.

Environmental Fate, Degradation, and Ecotoxicological Implications of N Phenylpropanamide D5

Photolytic and Hydrolytic Degradation Pathways of N-Phenylpropanamide-d5 in Aquatic Systems

There is no available scientific literature detailing the photolytic (degradation by light) or hydrolytic (degradation by water) pathways of this compound in aquatic environments. Studies on the stability of related compounds suggest that degradation can be influenced by pH and temperature, but specific rates and breakdown products for this compound under environmental conditions have not been documented. nih.gov

Microbial Biodegradation of this compound in Soil and Water Environments

Information on the microbial biodegradation of this compound in soil and water is not available. Research has not yet been published that investigates the susceptibility of this compound to degradation by bacteria, fungi, or other microorganisms in these environmental compartments.

Sorption and Leaching Behavior of this compound in Environmental Matrices

There are no available studies on the sorption (adherence to particles) and leaching (movement through soil) behavior of this compound. Consequently, its potential for mobility and persistence in different soil types and sediments remains unknown.

Bioaccumulation Potential of this compound in Non-Mammalian Aquatic and Terrestrial Organisms

Data on the bioaccumulation potential of this compound in non-mammalian species is absent from the scientific literature. Therefore, its capacity to accumulate in the tissues of aquatic and terrestrial organisms, and potentially magnify through the food chain, has not been evaluated. A safety data sheet for the non-deuterated N-Phenylpropanamide indicates that its environmental impact has not been fully investigated. lgcstandards.com

Due to the lack of empirical data, no data tables can be generated on the environmental fate and ecotoxicological implications of this compound.

Emerging Research Paradigms and Future Perspectives for N Phenylpropanamide D5 Studies

Integration of N-Phenylpropanamide-d5 in Multi-Omics Research (e.g., Metabolomics, Proteomics)

The advent of multi-omics, which combines data from different biomolecular levels such as genomics, proteomics, and metabolomics, offers a holistic view of biological systems. In these complex analyses, accurate quantification of molecules is paramount. Stable isotope-labeled compounds like this compound are indispensable tools in quantitative metabolomics and proteomics, primarily through the technique of isotope dilution mass spectrometry.

In metabolomics, this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, N-Phenylpropanamide, a key metabolite of fentanyl. nih.govthermofisher.comisolife.nl By introducing a known amount of this compound into a biological sample, researchers can accurately measure the concentration of endogenous N-Phenylpropanamide, correcting for variations in sample preparation and instrument response. researchgate.netresearchgate.net This approach is critical in studies aiming to identify and validate biomarkers for various conditions, including exposure to fentanyl. nih.govnih.govmedscape.com

While direct applications in proteomics are less common, the principles of using stable isotope labeling for quantification are central to the field. nih.govnih.gov For instance, in targeted proteomics, a stable isotope-labeled peptide standard is used to quantify a specific protein of interest. The expertise gained from using small molecule internal standards like this compound in metabolomics can inform and refine quantitative proteomic workflows, particularly in studies investigating the proteomic response to drug metabolism where accurate quantification of metabolites and their corresponding protein targets is essential.

Table 1: Role of this compound in Multi-Omics Research

| Research Area | Application of this compound | Significance |

| Metabolomics | Internal standard for the quantification of N-Phenylpropanamide. | Enables accurate measurement of a key fentanyl metabolite, crucial for biomarker discovery and toxicological studies. nih.govthermofisher.comisolife.nl |

| Proteomics | Indirectly informs quantitative methodologies. | The principles of isotope dilution are fundamental to quantitative proteomics, aiding in the accurate measurement of protein expression levels. nih.govnih.gov |

Application of Advanced Spectroscopic Techniques for this compound Characterization and Quantification

The characterization and quantification of this compound and its non-labeled analogue are heavily reliant on advanced spectroscopic techniques, particularly mass spectrometry coupled with chromatographic separation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection of fentanyl and its metabolites in complex biological matrices. researchgate.netunicam.itnih.gov In these methods, this compound is used as an internal standard to ensure the accuracy and reliability of the quantification of N-Phenylpropanamide. nih.gov The distinct mass-to-charge ratio of the deuterated standard allows it to be distinguished from the endogenous analyte, while its similar chemical behavior ensures that it experiences comparable extraction efficiency and ionization effects.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile compounds. researchgate.netiaea.org While less common for fentanyl metabolites, it can be employed for their detection, often requiring derivatization to improve volatility and chromatographic properties.

Recent advancements have also seen the application of techniques like secondary electrospray ionization-ion mobility spectrometry (SESI-IMS) for the detection of N-Phenylpropanamide vapor as an indirect method for detecting fentanyl. ojp.govresearchgate.net The development of such non-contact detection methods highlights the growing importance of understanding the physicochemical properties of fentanyl-related compounds. The use of this compound in calibrating and validating these novel spectroscopic methods will be crucial for their translation into practical applications.

Computational Chemistry and Molecular Modeling Approaches for this compound Behavior Prediction

Computational chemistry and molecular modeling provide invaluable insights into the behavior of molecules at the atomic level. While specific computational studies on this compound are not widely published, research on fentanyl and its metabolites offers a strong foundation for predicting the behavior of this deuterated compound. scialert.net

Molecular modeling analyses, including molecular mechanics, semi-empirical, and density functional theory (DFT) calculations, have been used to study the metabolism and potential toxicity of fentanyl. scialert.net These studies can elucidate the electronic properties and reactivity of molecules, helping to predict their interactions with biological targets such as enzymes and receptors. scispace.comnih.gov Such computational approaches can be extended to N-Phenylpropanamide to understand its metabolic stability and potential for further biotransformation.

The primary difference between N-Phenylpropanamide and its d5 isotopologue is the increased mass due to the deuterium (B1214612) atoms. This mass difference has a negligible effect on the electronic structure and chemical reactivity, meaning that computational models developed for N-Phenylpropanamide are directly applicable to this compound in terms of predicting its interactions. However, the difference in vibrational frequencies due to the heavier deuterium atoms can be computationally modeled to predict shifts in its infrared spectrum, which could be useful for its characterization.

Table 2: Computational Approaches for N-Phenylpropanamide Studies

| Computational Method | Application | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | Prediction of reactivity, metabolic stability, and spectroscopic properties. scialert.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time. | Understanding of interactions with biological macromolecules like enzymes and receptors. scispace.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. | Prediction of the biological effects of fentanyl-related compounds. researchgate.net |

Development of Novel Sensor Technologies for this compound Detection

The development of rapid, sensitive, and selective sensors for the detection of opioids and their metabolites is a critical area of research with significant implications for public health and safety. While most sensor development focuses on the parent compound, fentanyl, the detection of its metabolites and degradation products like N-Phenylpropanamide is also of great interest. acs.orgunc.eduresearchgate.netojp.govpitt.edu

Electrochemical sensors, for instance, offer a portable and low-cost platform for the detection of fentanyl and its analogues. unc.eduresearchgate.net These sensors often rely on the electrochemical oxidation of the target molecule. Aptamer-based sensors, which utilize short, single-stranded DNA or RNA molecules that bind to specific targets, have also shown promise for the detection of fentanyl with high specificity. acs.orgojp.gov

This compound can play a vital role in the development and validation of these novel sensor technologies. By using it as a standard, researchers can accurately calibrate the sensor's response and determine its limit of detection and quantification for N-Phenylpropanamide. Furthermore, in sensor designs that incorporate mass spectrometry, this compound can serve as an internal calibrant to improve the accuracy of the measurements.

Interdisciplinary Research Foci Involving this compound in Complex Chemical and Biological Systems

The study of this compound is inherently interdisciplinary, bridging chemistry, biology, toxicology, and forensic science. mdpi.commdpi.comnih.gov Its application as a biomarker for fentanyl exposure places it at the center of research aimed at understanding the societal impact of the opioid crisis.

In forensic toxicology, the accurate quantification of fentanyl and its metabolites in biological samples is crucial for determining the cause of death in overdose cases. mdpi.comnih.gov The use of this compound as an internal standard in these analyses ensures the legal defensibility of the results.

Clinical research is another area where this compound is valuable. Studies investigating the pharmacokinetics of fentanyl, including its metabolism and excretion, rely on accurate analytical methods. mdpi.com Furthermore, research into the long-term health effects of fentanyl use can benefit from the ability to accurately measure exposure through its metabolites. The development of new therapeutic interventions for opioid use disorder may also involve monitoring metabolite levels to assess treatment efficacy.

The integration of data from these diverse fields, facilitated by the use of reliable analytical standards like this compound, will be essential for developing a comprehensive understanding of fentanyl's impact and for devising effective strategies to mitigate its harm.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Phenylpropanamide-d5 with isotopic purity ≥98%?

- Methodological Answer : Synthesis must prioritize deuterium incorporation at specified positions (e.g., phenyl or propionamide groups). Use NMR (¹H and ²H) and mass spectrometry to verify isotopic purity . Optimize reaction conditions (e.g., solvent choice, temperature) to minimize proton-deuterium exchange. Compare deuterated vs. non-deuterated analogs via isotopic ratio mass spectrometry (IRMS) to confirm isotopic fidelity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation via HPLC-UV/PDA and quantify deuterium retention using LC-MS/MS. Include non-deuterated controls to distinguish isotopic effects from chemical degradation . Use Arrhenius modeling to extrapolate shelf-life under standard storage (25°C) .

Q. What frameworks are recommended for formulating research questions on isotopic tracer studies using this compound?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Target biological system (e.g., hepatic microsomes).

- I ntervention: this compound administration.

- C omparison: Non-deuterated analog.

- O utcome: Metabolic pathway elucidation.

- T ime: Incubation period (e.g., 0–24 hours).

This ensures alignment with hypothesis-driven pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic data between deuterated and non-deuterated N-Phenylpropanamide analogs?

- Methodological Answer :

- Step 1 : Validate analytical methods (e.g., LC-MS/MS) using deuterated internal standards to correct for matrix effects .

- Step 2 : Perform kinetic isotope effect (KIE) studies to quantify deuterium’s impact on metabolic rates (e.g., CYP450-mediated oxidation) .

- Step 3 : Use computational modeling (e.g., DFT) to predict isotopic effects on bond dissociation energies .

- Example Conflict : If deuterated analogs show slower metabolism, attribute this to KIE rather than experimental artifact .

Q. What advanced techniques are required to characterize this compound in complex biological matrices?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic clusters from matrix interference (resolution ≥30,000) .

- Stable Isotope Tracing : Co-administer ¹³C-labeled analogs to distinguish endogenous vs. exogenous metabolites .

- Data Analysis : Use software like XCMS or MetaboAnalyst for isotopic pattern recognition .

Q. How should researchers address ethical and reproducibility challenges in studies involving deuterated compounds?

- Methodological Answer :

- Ethical Compliance : Disclose deuterium use in animal/human protocols (e.g., IACUC/IRB approvals) .

- Reproducibility : Publish raw spectral data (NMR, MS) in open-access repositories (e.g., MetaboLights) .

- Peer Review : Require independent validation of isotopic purity claims in collaborative studies .

Data Contradiction Analysis

Q. What systematic approaches mitigate conflicting results in deuterium isotope effect studies?

- Methodological Answer :

- Root Cause Analysis :

- Collaborative Validation : Cross-verify data with independent labs using shared reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.